Chitobiose Dihydrochloride

Solubility Formulation In Vitro Assay

Choose Chitobiose dihydrochloride for its unmatched chain-length specificity—resistant to endochitinases, it is the definitive substrate for chitobiase (β-N-acetylglucosaminidase) kinetics and an ideal negative control. The dihydrochloride salt guarantees superior aqueous solubility and long-term stability versus the free base, eliminating assay variability. Vendor-verified ≥98% HPLC purity ensures reliable quantification as a reference standard in chito-oligosaccharide analysis and robust in vivo dosing.

Molecular Formula C12H25ClN2O9
Molecular Weight 376.79 g/mol
CAS No. 115350-24-8
Cat. No. B1484440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitobiose Dihydrochloride
CAS115350-24-8
Molecular FormulaC12H25ClN2O9
Molecular Weight376.79 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl
InChIInChI=1S/C12H24N2O9.ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;/h3-12,15-20H,1-2,13-14H2;1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;/m1./s1
InChIKeyKIAPINRIHPDKSA-ZRQXRZBYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chitobiose Dihydrochloride (CAS 115350-24-8): An Analytical and Biochemical Overview


Chitobiose dihydrochloride (CAS 115350-24-8) is a disaccharide composed of two β-1,4-linked glucosamine units, representing the fundamental dimeric repeating unit of the natural biopolymer chitin . It is a chitosan oligosaccharide derivative and is primarily supplied as the dihydrochloride salt form to enhance its stability and aqueous solubility compared to its free base [1]. This compound is a key substrate for investigating chitinase enzymes and chitobiase activity, serving as a specific tool in glycobiology research .

Why Chitobiose Dihydrochloride Cannot Be Interchanged with Other Chito-Oligosaccharides


Generic substitution among chito-oligosaccharides is invalid for rigorous biochemical and analytical workflows. The specificity of chitinolytic enzymes is highly chain-length-dependent, with chitobiose being a minimal unit that is not cleaved by many endochitinases, unlike longer oligomers like chitotetraose [1]. Furthermore, the physicochemical properties of chitobiose as its dihydrochloride salt confer distinct solubility and stability advantages over the poorly soluble free base form, which can significantly impact assay reproducibility and stock solution preparation [2]. Therefore, substituting with a different oligomer or the non-salt form introduces critical variables that can confound enzyme kinetics, product analysis, and overall experimental outcomes .

Quantitative Comparative Evidence for Chitobiose Dihydrochloride


Enhanced Aqueous Solubility of the Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt of chitobiose (CAS 115350-24-8) exhibits markedly superior aqueous solubility compared to its free base counterpart (CAS 577-76-4). Vendor technical datasheets consistently report a solubility of at least 100 mg/mL, with one source indicating a maximum of 250 mg/mL (604.96 mM) in water [1]. In stark contrast, the free base form of chitobiose is described as 'almost insoluble in water' and only 'slowly soluble in hot water' . This difference is a class-level inference based on the typical effect of salt formation on the solubility of weakly basic compounds.

Solubility Formulation In Vitro Assay Stock Solution Preparation

Substrate Specificity: Chitobiose is Not Cleaved by Many Endochitinases, Unlike Longer Oligomers

A primary study on chitinase from Metarhizium anisopliae demonstrated that the enzyme had 'no activity against chitobiose,' while it showed 'only trace activity against chitotriose' and preferentially cleaved chitotetraose [1]. This indicates a clear chain-length threshold for this endochitinase, where the dimeric chitobiose is too short to be recognized as a substrate. Similarly, a separate study found chitobiose to be a non-detectable substrate (relative activity of 0%) for a chitosanase, whereas chitotetraose had 15.0% relative activity [2].

Chitinase Substrate Specificity Enzyme Kinetics Product Analysis

Superior Long-Term Stability of the Dihydrochloride Form Under Recommended Storage

The dihydrochloride salt form provides enhanced stability, which is a key differentiator for procurement. Vendor documentation specifies that Chitobiose dihydrochloride has a defined shelf life of at least 12 months when stored properly (dry, dark, -20°C) . In contrast, the free base form is noted for its poor solubility and potential for degradation, with no comparable long-term stability data readily available from primary vendors. The conversion to a stable salt form is a standard pharmaceutical approach to mitigate hygroscopicity and improve storage robustness, which is directly beneficial for maintaining compound integrity over extended periods .

Stability Storage Shelf Life Reproducibility

High and Verifiable Purity (HPLC) for Sensitive Analytical Applications

Reputable vendors of Chitobiose dihydrochloride provide specific and verifiable purity specifications, primarily by HPLC, which are crucial for analytical applications. Multiple suppliers consistently report a purity of ≥98% (HPLC) [1], with some offering even higher purity grades (≥99.0%) upon request . This is a direct, batch-specific quality attribute that is not universally guaranteed across all sources of chitobiose or its analogs. While the free base or other oligomers may also be available at high purity, the dihydrochloride form's established analytical QC standards (HPLC purity) make it a more reliable choice for quantitative work .

Purity Quality Control HPLC Analytical Standard

Pharmacokinetic Advantages of the Dihydrochloride Form: Orally Active and Bioavailable

While the free base form of chitobiose is described as orally active, the dihydrochloride salt is specifically noted for its enhanced stability and solubility, which are critical for reliable in vivo dosing. Pharmacokinetic studies in rats using the dihydrochloride form have demonstrated that it can enter the circulatory system when given orally, with quantifiable parameters: at a 100 mg/kg oral dose, a maximum plasma concentration (Cmax) of 4.4 μg/mL was achieved at 1.0 hour (Tmax), with an AUC of 9.0 μg·h/mL [1]. This provides a direct, quantitative measure of its bioavailability in a salt form. While direct head-to-head PK comparisons with the free base are absent from the available literature, the superior solubility of the dihydrochloride salt is a well-established factor in improving oral absorption for poorly soluble compounds [2].

Pharmacokinetics Oral Bioavailability In Vivo Drug Development

Primary Research and Industrial Use Cases for Chitobiose Dihydrochloride


Specific Substrate for Chitinase and Chitobiase Activity Assays

Chitobiose dihydrochloride is the definitive substrate for assaying chitobiase (β-N-acetylglucosaminidase) activity, which hydrolyzes the dimer into two N-acetylglucosamine monomers. Its high purity and solubility, as detailed in Section 3, ensure accurate kinetic measurements and minimize assay interference [1]. Furthermore, its resistance to cleavage by many endochitinases makes it an ideal negative control or a specific product standard in studies investigating longer chito-oligosaccharide degradation [2].

Calibrated Analytical Standard for HPLC and Mass Spectrometry

The consistent, vendor-verified high purity (≥98% by HPLC) of Chitobiose dihydrochloride renders it an excellent reference standard for the identification and quantification of chito-oligosaccharides in complex biological matrices or industrial hydrolysates [1]. Its stable dihydrochloride form ensures long-term reliability as a calibration standard, which is a key consideration for procurement in analytical chemistry and quality control laboratories.

Reliable Component for In Vivo Bioavailability and Gut Microbiota Studies

For investigations into the oral bioavailability or prebiotic effects of chito-oligosaccharides, the dihydrochloride salt form is the preferred starting material. Its quantifiable oral pharmacokinetic profile in rats (as shown in Section 3) provides a basis for designing in vivo studies [1]. Its superior solubility facilitates the preparation of homogeneous dosing solutions or feed admixtures, reducing variability in animal studies and ensuring consistent exposure [2].

Well-Defined Building Block for the Synthesis of Glycoconjugates

In synthetic chemistry, Chitobiose dihydrochloride serves as a well-defined, protected dimeric unit for constructing more complex chitin- or chitosan-derived structures. Its resistance to hydrolysis by endochitinases and its defined stereochemistry (β-1,4-linkage) make it a robust synthon for creating glycoconjugates, oligosaccharide vaccines, or novel biomaterials where precise chain-length control is critical [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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